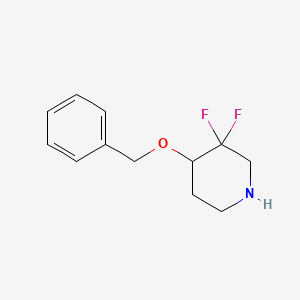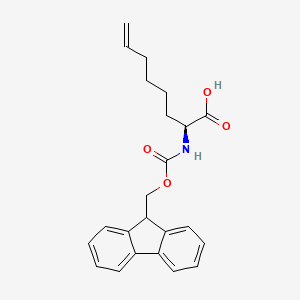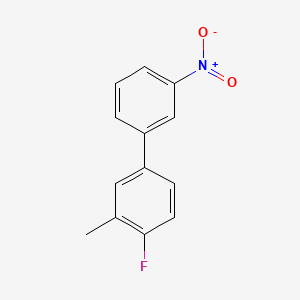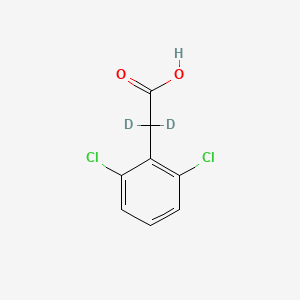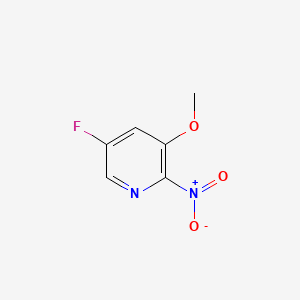
5-Fluoro-3-methoxy-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-methoxy-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O3. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 3-position, and a nitro group at the 2-position on the pyridine ring. It is a pale-yellow to yellow-brown solid and is used in various scientific research applications due to its unique chemical properties .
作用机制
Target of Action
Nitropyridines are known to participate in various chemical reactions . More research is needed to identify the specific targets of this compound.
Mode of Action
Nitropyridines are known to undergo various chemical reactions . For instance, it has been proposed that under basic conditions, certain compounds undergo heterolytic C-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions . More research is needed to elucidate the specific biochemical pathways affected by this compound.
Pharmacokinetics
The compound has a molecular weight of 17212 , which may influence its bioavailability.
Action Environment
It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest some degree of stability under normal environmental conditions.
生化分析
Biochemical Properties
It is known that fluorinated pyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 5-Fluoro-3-methoxy-2-nitropyridine may interact with enzymes, proteins, and other biomolecules in a unique manner due to its electron-withdrawing substituents.
Cellular Effects
Fluorinated pyridines have been shown to have interesting and unusual physical, chemical, and biological properties , suggesting that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that fluorinated pyridines can participate in Suzuki–Miyaura coupling , a type of carbon-carbon bond-forming reaction. This suggests that this compound may interact with biomolecules through similar mechanisms, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is a pale-yellow to yellow-brown solid , suggesting that it may be stable under standard laboratory conditions
Metabolic Pathways
It is known that fluorinated pyridines can participate in various chemical reactions , suggesting that this compound may interact with various enzymes and cofactors, and potentially influence metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methoxypyridine with fluorinating agents such as N-fluoropyridinium salts in the presence of strong acids . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of 5-Fluoro-3-methoxy-2-nitropyridine may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
5-Fluoro-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or amines can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
科学研究应用
5-Fluoro-3-methoxy-2-nitropyridine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the development of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but lacks the methoxy group.
3-Fluoro-2-nitropyridine: Similar structure but lacks the methoxy group and has the fluorine atom at a different position.
5-Fluoro-2-nitropyridine: Similar structure but lacks the methoxy group.
Uniqueness
The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
属性
IUPAC Name |
5-fluoro-3-methoxy-2-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJARUJRAFCDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)
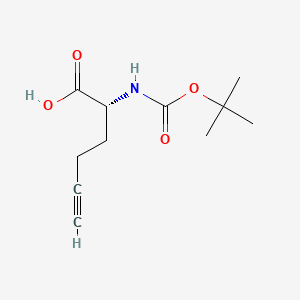
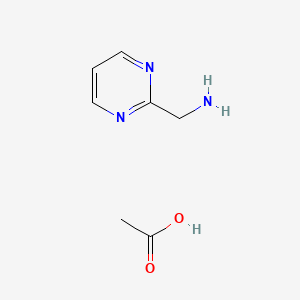
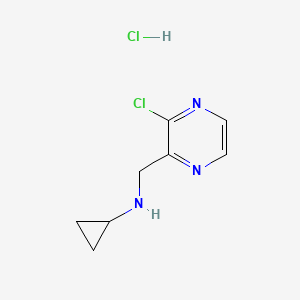
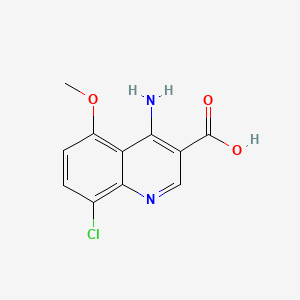
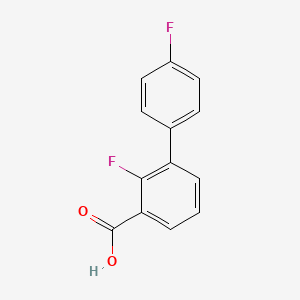

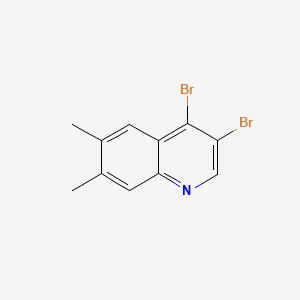
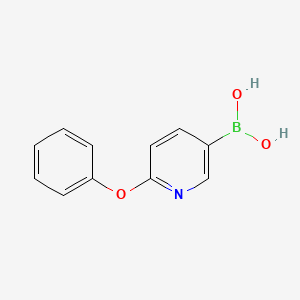
![5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595201.png)
